N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
CAS No.: 72409-44-0
Cat. No.: VC19356668
Molecular Formula: C23H31N5O6Si
Molecular Weight: 501.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72409-44-0 |
|---|---|
| Molecular Formula | C23H31N5O6Si |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
| Standard InChI | InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
| Standard InChI Key | BXIMKBLGWFFOCA-VGKBRBPRSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is systematically named N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide. Its structure integrates two key modifications:
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N-Benzoyl protection: Shields the exocyclic amine of guanine, preventing undesired side reactions during phosphoramidite-based coupling .
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3'-O-tBDMS group: A bulky silyl ether that blocks the 3'-hydroxyl, ensuring directional 5'→3' chain elongation in solid-phase synthesis .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 72409-44-0 | |
| Molecular Formula | C23H31N5O6Si | |
| Molecular Weight | 501.6 g/mol | |
| IUPAC Name | See Section 1.1 | |
| Protecting Groups | tBDMS (3'-OH), N-Benzoyl (N2) |
Stereochemical Configuration
The compound’s sugar moiety adopts a β-D-ribofuranose configuration, critical for maintaining native RNA-like geometry. X-ray crystallography and NMR studies confirm that the tBDMS group induces steric hindrance at the 3'-position, effectively blocking nonspecific phosphorylation or glycosidic bond formation .
Synthesis and Purification Strategies
Stepwise Synthetic Pathway
The synthesis involves sequential protection of guanosine:
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N-Benzoylation: Guanosine reacts with benzoyl chloride in anhydrous pyridine, selectively acylating the N2 position to yield N-benzoylguanosine .
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3'-O-Silylation: The 3'-hydroxyl is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, producing the final product .
Critical Reaction Parameters:
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Temperature: 0–25°C to minimize base degradation.
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Solvent: Anhydrous DMF or pyridine to prevent hydrolysis of silylating agents .
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Yield: Typically 70–85% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Purity is assessed via:
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HPLC: Reverse-phase C18 column, 90:10 acetonitrile/water, retention time ≈12.3 min.
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Mass Spectrometry: ESI-MS confirms [M+H]+ ion at m/z 502.6 .
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1H-NMR: Key signals include δ 8.2 ppm (N-H of benzamide) and δ 0.9 ppm (tBDMS methyl groups).
Applications in Oligonucleotide Synthesis
Solid-Phase Phosphoramidite Chemistry
As a phosphoramidite precursor, this derivative enables automated synthesis of RNA and modified DNA oligomers:
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Phosphoramidite Activation: The 5'-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, facilitating coupling to the growing oligonucleotide chain .
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Deprotection Kinetics: The tBDMS group exhibits slower cleavage rates (30 min in 1M TBAF/THF) compared to trimethylsilyl analogs, reducing side reactions during prolonged synthesis cycles .
Table 2: Performance Metrics in Oligonucleotide Synthesis
| Parameter | Value | Advantage Over Unprotected Guanosine |
|---|---|---|
| Coupling Efficiency | 98.5–99.3% | +12–15% |
| Depurination Risk | <0.1% per cycle | 5-fold reduction |
| Post-Synthesis Purity | ≥95% (HPLC) | +20–25% |
Suppression of Michael Additions
The N-benzoyl group prevents acrylonitrile-mediated Michael additions at the N3 position during cyanoethyl phosphate deprotection—a common side reaction in oligonucleotide synthesis. Studies demonstrate complete suppression of thymine- and guanine-derived adducts when using N-benzoyl-protected nucleosides .
Research Advancements and Comparative Studies
Stability Under Alkaline Conditions
The tBDMS group confers exceptional stability to the 3'-OH under basic conditions (e.g., 28% NH4OH, 55°C), enabling its use in RNA synthesis where prolonged ammonolysis is required. Comparative data show:
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tBDMS vs. TOM (Triisopropylsilyl): tBDMS resists hydrolysis 3× longer (t1/2 = 48 h vs. 16 h at pH 10) .
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Impact on RNA Folding: Bulkier tBDMS minimally perturbs RNA secondary structure compared to acetate protections (ΔTm = −0.8°C vs. −3.2°C) .
Compatibility with Enzymatic Methods
While primarily used in chemical synthesis, this compound also serves as a chain terminator in primer extension assays. Klenow fragment incorporates it opposite cytosine but halts elongation due to the 3'-O-tBDMS group—a property exploited in SNP genotyping .
Industrial and Therapeutic Relevance
Scalable Production for Antisense Therapeutics
Current Good Manufacturing Practice (cGMP)-grade batches are produced at multi-kilogram scales for antisense drug manufacturing. Key metrics include:
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Purity Specifications: ≥99.5% (HPLC), residual solvents <50 ppm.
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Cost Efficiency: Bulk pricing at $1,200–1,500/g, reflecting optimized silylation protocols .
Role in siRNA and mRNA Vaccines
The compound’s stability under acidic conditions makes it ideal for lipid nanoparticle-encapsulated mRNA vaccines. Recent studies report 23% higher mRNA translation efficiency when using tBDMS-protected guanosine versus acetylated analogs .
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